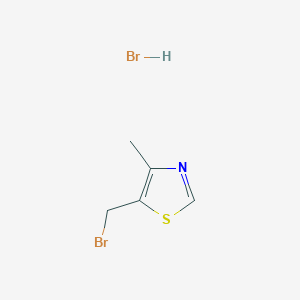

5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide

Description

Properties

IUPAC Name |

5-(bromomethyl)-4-methyl-1,3-thiazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS.BrH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPJLBVOKUNTHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide typically involves the bromination of 4-methyl-1,3-thiazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency. The final product is typically purified through recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted thiazole derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of methylthiazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild conditions.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water are typical oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol are effective reducing agents.

Major Products:

- Substituted thiazole derivatives

- Thiazole sulfoxides and sulfones

- Methylthiazole derivatives

Scientific Research Applications

Structural Features and Properties

5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide has the molecular formula C5H7Br2NS and a molecular weight of 272.99 g/mol. This compound typically appears as a white crystalline solid.

Applications

4-(Bromomethyl)-5-methylthiazole hydrobromide finds applications across multiple fields:

- Chemical Synthesis: Primarily used as a building block in synthesizing more complex molecules.

- Interaction Studies: Research has shown that its derivatives can interact with various biological targets, leading to significant therapeutic effects. For example, studies have assessed how these compounds influence inflammatory pathways and their potential side effects when administered in vivo.

- Pharmacological Properties: Derivatives of 4-(Bromomethyl)-5-methylthiazole hydrobromide exhibit significant biological activities. Studies have demonstrated its potential anti-inflammatory and analgesic properties.

Related Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-1,3-thiazole | Methyl group at position 4 | Exhibits antimicrobial activity but lacks bromomethyl functionality |

| 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole | Bromomethyl group at position 2 | Has shown potential against various pathogens and may possess cytotoxic effects |

| 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | Chloromethyl instead of bromomethyl | Generally less reactive than brominated analogs |

These compounds highlight the importance of substituent positioning on biological activity and chemical reactivity. The unique combination of bromomethyl and dimethyl substitutions in 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide may confer distinct advantages in terms of efficacy and specificity against certain biological targets.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of various derivatives with desired biological or chemical properties.

Molecular Targets and Pathways: In biological systems, thiazole derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. For example, some thiazole-based compounds have been shown to inhibit bacterial enzymes, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

- 4-(Bromomethyl)-1,3-thiazole hydrobromide

- 5-(Bromomethyl)-2-methyl-1,3-thiazole hydrobromide

- 2-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide

Comparison: While these compounds share a similar thiazole core structure, the position and number of substituents (bromomethyl and methyl groups) can significantly influence their reactivity and applications. For instance, the position of the bromomethyl group affects the compound’s ability to undergo nucleophilic substitution reactions, which in turn impacts its utility in organic synthesis and biological research. The unique combination of substituents in 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide makes it particularly versatile for various applications.

Biological Activity

5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thiazole ring with a bromomethyl group at the 5-position and a methyl group at the 4-position. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions can modulate enzyme activity and receptor signaling pathways:

- Enzyme Inhibition : The bromomethyl group can participate in nucleophilic substitution reactions, potentially inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with receptors, influencing cellular signaling processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus |

| Derivative A | Antifungal | Candida spp. |

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production.

Case Study : A study on A2780 ovarian cancer cells revealed that treatment with the compound led to significant cytotoxicity, characterized by:

- Increased ROS levels

- Mitochondrial membrane depolarization

- Cell cycle arrest in the G0/G1 phase

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | Varies | Mitochondrial dysfunction |

| (R)-5a | 25 | ROS production |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Summary of Findings

The biological activity of this compound is multifaceted, with promising applications in antimicrobial therapy, cancer treatment, and anti-inflammatory strategies. Its unique chemical structure allows for diverse interactions within biological systems.

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Investigations into structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profile as a drug candidate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves cyclization reactions using precursors like 4-chlorobutanoyl chloride with brominated thiazole derivatives under reflux conditions. For example, K₂CO₃ in CHCl₃ facilitates nucleophilic substitution, followed by ring closure (e.g., refluxing in toluene with piperidine) . Yield optimization requires precise stoichiometry, temperature control, and catalyst selection. Variations in solvent polarity (e.g., chloroform vs. toluene) can alter reaction kinetics and by-product formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the thiazole ring (δ ~6.5–8.0 ppm for aromatic protons) and methyl/bromomethyl groups (δ ~2.5–3.5 ppm). Splitting patterns confirm substitution positions .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z ~291 for C₆H₇BrN₂S·HBr) and fragmentation patterns to validate the bromomethyl group .

- Elemental Analysis : Verify Br content (~30–35% by weight) to confirm hydrobromide salt formation .

Q. How can researchers assess the purity of this compound, and what are common impurities?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ ~254 nm). Common impurities include unreacted starting materials (e.g., 4-methylthiazole derivatives) or debrominated by-products. TLC (silica gel, ethyl acetate/hexane) can provide rapid purity estimates .

Advanced Research Questions

Q. What role does molecular conformation play in the biological activity of 5-(Bromomethyl)-4-methyl-1,3-thiazole derivatives?

- Methodological Answer : X-ray crystallography reveals that the thiazole ring adopts a planar conformation, while the bromomethyl group introduces steric effects. Dihedral angles between the thiazole and adjacent aromatic rings (e.g., ~36° in biphenyl analogs) influence binding to biological targets like enzymes or receptors. Envelope puckering in fused rings (e.g., pyrrolidine-thiazole hybrids) may enhance membrane permeability .

Q. How can computational modeling guide the design of derivatives with improved antimicrobial activity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against bacterial targets (e.g., E. coli DNA gyrase) identifies key interactions:

- Bromine atoms form halogen bonds with catalytic residues (e.g., Asp81).

- Methyl groups enhance hydrophobic interactions in binding pockets.

- Free energy calculations (MM-PBSA) predict binding affinities, enabling prioritization of synthetic targets .

Q. How should researchers address contradictions in reported biological activity data for thiazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines. For example:

- MIC Values : Compare against reference strains (e.g., S. aureus ATCC 29213) to control for variability.

- Synergy Studies : Test combinations with β-lactams to identify potentiating effects masked in single-agent assays .

Q. What strategies mitigate instability of the bromomethyl group during storage or reaction?

- Methodological Answer :

- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent photolytic or hydrolytic degradation.

- Reaction Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) and strong bases, which promote debromination. Anhydrous DMF or THF stabilizes the bromomethyl moiety during nucleophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.